molecular formula C16H22N2O B7373096 N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide

Cat. No.: B7373096
M. Wt: 258.36 g/mol
InChI Key: QIKZPUNWTVHWJB-UHFFFAOYSA-N
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Description

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide is an organic compound characterized by a cyclobutyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a carboxamide group

Properties

IUPAC Name

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-18-9-8-14(11-18)16(19)17-15-7-3-6-13(10-15)12-4-2-5-12/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKZPUNWTVHWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)NC2=CC=CC(=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclobutylbenzene, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the necessary functional groups. The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylbenzene: Shares the cyclobutyl and phenyl groups but lacks the pyrrolidine and carboxamide functionalities.

    N-methylpyrrolidine: Contains the pyrrolidine ring but lacks the cyclobutylphenyl group.

    Phenylpyrrolidine: Similar structure but without the cyclobutyl group.

Uniqueness

N-(3-cyclobutylphenyl)-1-methylpyrrolidine-3-carboxamide is unique due to the combination of its cyclobutyl, phenyl, pyrrolidine, and carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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